

Synthesis route for Ethyl 2-(3-nitrophenyl)acetate from 3-nitrophenylacetic acid

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Compound of Interest

Compound Name: Ethyl 2-(3-nitrophenyl)acetate

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Synthesis of Ethyl 2-(3-nitrophenyl)acetate: A Technical Guide

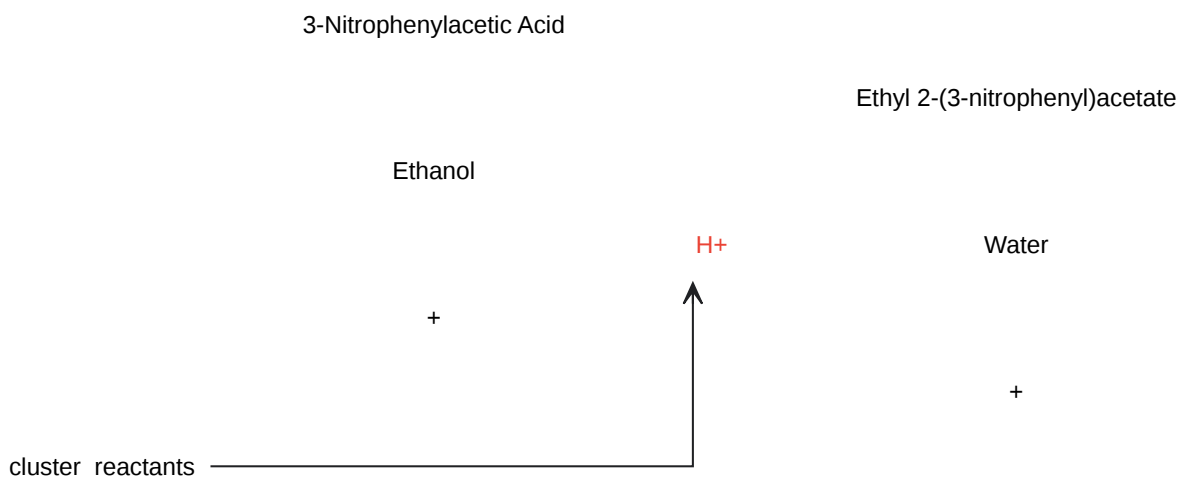
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis route for **Ethyl 2-(3-nitrophenyl)acetate**, a valuable intermediate in organic and medicinal chemistry. The primary method described is the Fischer esterification of 3-nitrophenylacetic acid with ethanol, a classic and reliable acid-catalyzed reaction. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to ensure reproducibility and aid in laboratory synthesis.

Core Synthesis Route: Fischer Esterification

The synthesis of **Ethyl 2-(3-nitrophenyl)acetate** from 3-nitrophenylacetic acid is effectively achieved through Fischer esterification. This equilibrium-controlled reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of an acid catalyst to drive the reaction toward the formation of the ester and water.

Reaction Scheme



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Caption: Fischer esterification of 3-nitrophenylacetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Ethyl 2-(3-nitrophenyl)acetate**.

Parameter	Value	Reference
Starting Material		
Chemical Name	3-Nitrophenylacetic acid	[1]
Molecular Formula	C ₈ H ₇ NO ₄	
Molecular Weight	181.15 g/mol	
Reagent		
Chemical Name	Ethanol	[1]
Molecular Formula	C ₂ H ₅ OH	
Molecular Weight	46.07 g/mol	
Catalyst		
Chemical Name	Hydrogen Chloride (in Ethyl Acetate) or Sulfuric Acid	[1]
Product		
Chemical Name	Ethyl 2-(3-nitrophenyl)acetate	[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[2]
Molecular Weight	209.20 g/mol	[2]
Appearance	Light yellow oil	[1]
Yield	82%	[1]
Boiling Point	319.6 ± 17.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Refractive Index	1.538	[2]
¹ H NMR Data (250 MHz, CDCl ₃)	δ 1.25 (t, 3H), 3.68 (s, 2H), 4.16 (q, 2H), 7.5-7.7 (m, 3H), 8.09 (dd, 1H)	[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of **Ethyl 2-(3-nitrophenyl)acetate** based on established procedures.^[1]

Materials and Equipment

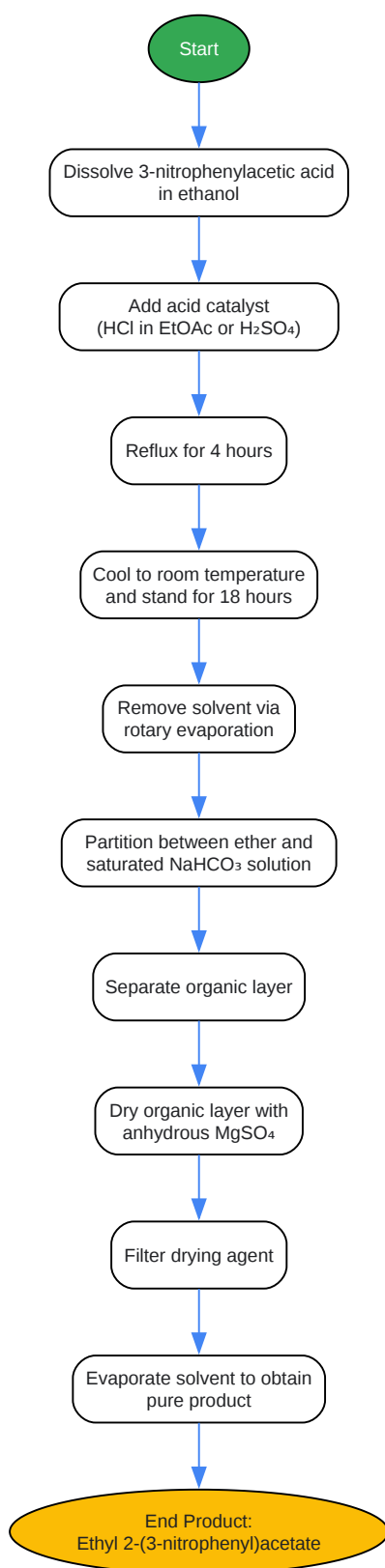
- 3-Nitrophenylacetic acid
- Ethanol (absolute)
- Ethyl acetate saturated with hydrogen chloride (or concentrated sulfuric acid)
- Ether
- Saturated aqueous sodium bicarbonate solution
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure

- **Reaction Setup:** In a round-bottom flask, dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of absolute ethanol.
- **Catalyst Addition:** To the solution, add 20 ml of ethyl acetate saturated with hydrogen chloride. Alternatively, a catalytic amount of concentrated sulfuric acid (e.g., 1-2 ml) can be cautiously added.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for 4 hours.

- Cooling: After the reflux period, allow the mixture to cool to room temperature and let it stand for 18 hours.
- Solvent Removal: Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
- Work-up:
 - Disperse the residue in 120 ml of ether and 100 ml of a saturated aqueous sodium bicarbonate solution in a separatory funnel.
 - Shake the funnel vigorously to partition the components. The sodium bicarbonate solution neutralizes any unreacted acid and the acid catalyst.
 - Separate the organic layer (ether).
- Drying and Evaporation:
 - Dry the separated organic phase over anhydrous magnesium sulfate.
 - Filter the drying agent.
 - Evaporate the solvent from the filtrate to yield the final product, **Ethyl 2-(3-nitrophenyl)acetate**, as a light yellow oil.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis.

Characterization

The structure and purity of the synthesized **Ethyl 2-(3-nitrophenyl)acetate** can be confirmed by spectroscopic methods.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the ester and the aromatic ring, and the protons on the nitro-substituted phenyl ring. The provided data shows a triplet at δ 1.25 ppm (3H), a singlet at δ 3.68 ppm (2H), a quartet at δ 4.16 ppm (2H), and a multiplet between δ 7.5-7.7 ppm (3H) and a doublet of doublets at δ 8.09 ppm (1H).^[1]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum can further confirm the carbon framework of the molecule. For a similar compound, 1-(3-nitrophenyl)ethyl acetate, the aromatic carbons appear in the range of δ 121-148 ppm, the carbonyl carbon of the ester at δ 170.27 ppm, and the carbons of the ethyl group around δ 21-71 ppm.^[3]
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching, typically around 1735-1750 cm⁻¹. Additionally, characteristic peaks for the C-O stretching of the ester and the N-O stretching of the nitro group should be present.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated acids are highly corrosive. Handle with extreme care.
- Organic solvents are flammable. Avoid open flames and sparks.

This technical guide provides a comprehensive overview of the synthesis of **Ethyl 2-(3-nitrophenyl)acetate**. By following the detailed protocols and utilizing the provided data, researchers can confidently and efficiently produce this important chemical intermediate.

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